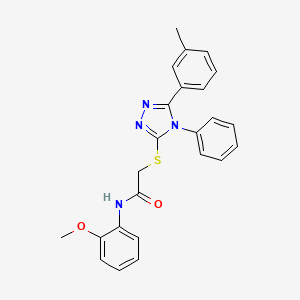

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC20138543

Molecular Formula: C24H22N4O2S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22N4O2S |

|---|---|

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C24H22N4O2S/c1-17-9-8-10-18(15-17)23-26-27-24(28(23)19-11-4-3-5-12-19)31-16-22(29)25-20-13-6-7-14-21(20)30-2/h3-15H,16H2,1-2H3,(H,25,29) |

| Standard InChI Key | RRAIDXCUATWFSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4OC |

Introduction

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. It is characterized by its complex structure, which includes a methoxy group on the phenyl ring and a thioacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.

Synthesis Methods

The synthesis of N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several key steps, typically starting with the formation of a triazole ring and subsequent functionalization to introduce the thioether and acetamide groups. These reactions are often performed under mild conditions to ensure high yields and purity of the final product.

Biological Activities

This compound exhibits promising biological activities, particularly as an anticancer agent. Its structural components allow it to interact with various biological targets, inhibiting cell proliferation and inducing apoptosis in cancer cells. Preliminary studies suggest that it may have significant inhibitory effects on specific enzymes involved in cancer progression.

Comparison with Other Triazole Derivatives

Triazole derivatives, including N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, are known for their diverse biological activities. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising antimicrobial activities . The unique combination of functional groups in N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide enhances its potential for biological activity against cancer cells.

Comparison Table

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | Methoxy and thio groups, triazole core | Anticancer activity | Combination of methoxy and thioether functionalities |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Triazole ring with thiol group | Antimicrobial activity | Presence of thiol group contributing to antimicrobial effects |

Potential Applications

N-(2-Methoxyphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has potential applications in scientific research, particularly in the development of anticancer drugs. Its unique structure allows for further chemical modifications to enhance its biological activity, making it a valuable compound for ongoing research in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume